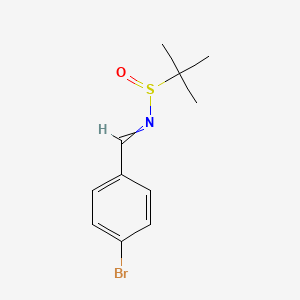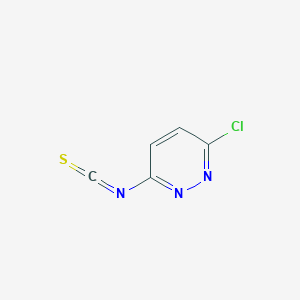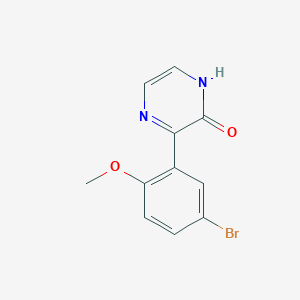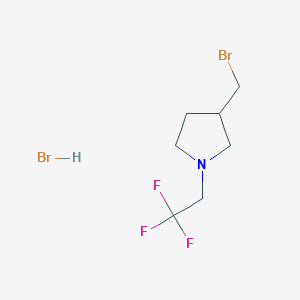
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide is a chemical compound that features a pyrrolidine ring substituted with a bromomethyl group and a trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide typically involves the reaction of pyrrolidine with bromomethyl and trifluoroethyl reagents. One common method is to start with 1-(2,2,2-trifluoroethyl)pyrrolidine and react it with bromomethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The trifluoroethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or aldehyde derivative.
科学的研究の応用
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.
Biological Studies: It can be used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- (3-Bromopropyl)(ethyl)(2,2,2-trifluoroethyl)amine Hydrobromide
- (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine Hydrobromide
Uniqueness
3-(Bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine Hydrobromide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties
This compound’s unique combination of functional groups makes it a versatile and valuable tool in various scientific and industrial applications.
特性
分子式 |
C7H12Br2F3N |
|---|---|
分子量 |
326.98 g/mol |
IUPAC名 |
3-(bromomethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C7H11BrF3N.BrH/c8-3-6-1-2-12(4-6)5-7(9,10)11;/h6H,1-5H2;1H |
InChIキー |
KYWCSNHCQRMWLJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CBr)CC(F)(F)F.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole](/img/structure/B13697337.png)

![6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13697350.png)
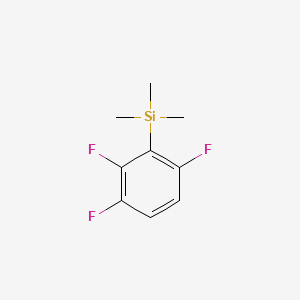
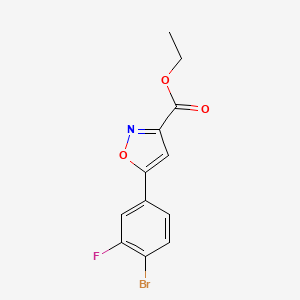
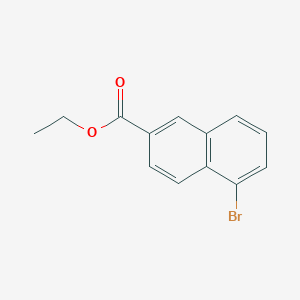
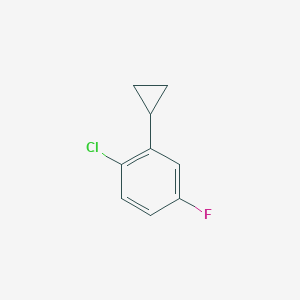

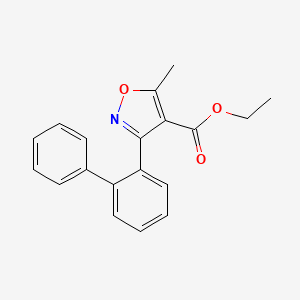
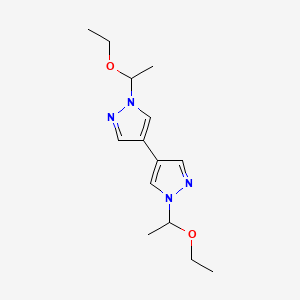
![2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
